2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile
Overview
Description
2-[(2,3,4-Trimethoxyphenyl)methylidene]propanedinitrile is a chemical compound with the molecular formula C13H12N2O3. It features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties, making it a significant compound in various scientific research fields .
Preparation Methods
The synthesis of 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which facilitates the condensation reaction to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[(2,3,4-Trimethoxyphenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2,3,4-Trimethoxyphenyl)methylidene]propanedinitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s trimethoxyphenyl group is known for its bioactivity, making it useful in the study of biological pathways and mechanisms.
Medicine: It has shown potential in medicinal chemistry for the development of drugs targeting specific proteins and enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile involves its interaction with molecular targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions inhibit the function of these proteins, leading to various biological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities .
Comparison with Similar Compounds
2-[(2,3,4-Trimethoxyphenyl)methylidene]propanedinitrile can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in medicinal chemistry.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with a distinct set of molecular targets, providing a broad spectrum of biological activities .
Properties
IUPAC Name |
2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-16-11-5-4-10(6-9(7-14)8-15)12(17-2)13(11)18-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQMDUGZIZBUGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C(C#N)C#N)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213818 | |
Record name | 2-[(2,3,4-Trimethoxyphenyl)methylene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201213818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5688-83-5 | |
Record name | 2-[(2,3,4-Trimethoxyphenyl)methylene]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5688-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2,3,4-Trimethoxyphenyl)methylene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201213818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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